Betamethasone β-D-Glucuronide Sodium Salt
Description
Overview of Steroid Conjugation Pathways in Biological Systems
Steroid hormones undergo a series of metabolic transformations within the body, collectively known as conjugation, which are designed to increase their water solubility and facilitate their removal. This is a crucial step in terminating their biological activity and preventing their accumulation to potentially harmful levels.
Role of Glucuronidation as a Major Elimination and Detoxification Mechanism for Steroids
Glucuronidation is a primary phase II metabolic pathway for a vast array of endogenous compounds, including steroid hormones, as well as xenobiotics like drugs and environmental toxins. tesisenred.net This process involves the attachment of a glucuronic acid moiety to the steroid molecule. The addition of this highly polar sugar molecule dramatically increases the water solubility of the lipophilic steroid, rendering it biologically inactive and readily excretable from the body, primarily via urine and bile. tesisenred.net This metabolic transformation is essential for maintaining hormonal balance and detoxifying the body from both internally produced and externally introduced substances. tesisenred.net
Enzymatic Basis of Glucuronidation: UDP-Glucuronosyltransferases (UGTs)
The enzymatic drivers of glucuronidation are the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. nih.govproquest.com These membrane-bound proteins, located primarily in the endoplasmic reticulum of liver cells and other tissues, catalyze the transfer of glucuronic acid from the activated sugar donor, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA), to a suitable functional group on the steroid substrate, such as a hydroxyl group. nih.gov Different UGT isoforms exhibit varying degrees of substrate specificity, with certain UGTs, like those in the UGT2B family, playing a particularly prominent role in the glucuronidation of androgens and other steroids. nih.govwada-ama.org The activity of these enzymes is a key determinant of the rate of steroid clearance and can be influenced by genetic factors, disease states, and exposure to various drugs and dietary components. wada-ama.org
Rationale for Academic Investigation of Betamethasone (B1666872) β-D-Glucuronide Sodium Salt
Betamethasone is a potent synthetic glucocorticoid with significant anti-inflammatory and immunosuppressive properties. nih.gov Its metabolism and elimination are of great interest to researchers, and its glucuronidated metabolite, specifically Betamethasone β-D-Glucuronide, plays a crucial role in these investigations.
Importance as a Reference Standard and Metabolite in Steroid Research
In the context of clinical and forensic toxicology, particularly in sports anti-doping control, the detection of synthetic glucocorticoids like betamethasone is of paramount importance. proquest.comnih.gov Since these drugs are often extensively metabolized before excretion, the analysis of their metabolites is crucial for confirming their use. Betamethasone β-D-Glucuronide is a major metabolite of betamethasone. Therefore, having a pure, well-characterized standard of Betamethasone β-D-Glucuronide Sodium Salt is essential for the development and validation of sensitive and specific analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), used in anti-doping laboratories. nih.govproquest.com This reference material allows for accurate identification and quantification of the metabolite in biological samples like urine.
Broader Academic Relevance of Steroid Glucuronides in Biological Processes
The study of specific steroid glucuronides like Betamethasone β-D-Glucuronide contributes to a broader understanding of the physiological and pathological implications of steroid metabolism. Research into the formation and excretion of such metabolites can provide insights into the activity of UGT enzymes and how they are affected by various factors. nih.gov Furthermore, understanding the metabolic pathways of synthetic glucocorticoids is vital for pharmacology, helping to elucidate their pharmacokinetic profiles and potential for drug-drug interactions. The investigation of steroid glucuronides also extends to understanding their potential role in certain disease states where steroid metabolism may be altered.
Chemical and Physical Properties
The precise chemical and physical properties of this compound are not extensively detailed in publicly available literature, as it is primarily a research and reference compound. However, based on the structure of its parent compound, betamethasone, and the nature of glucuronide salts, some properties can be inferred.
| Property | Value |
| Chemical Formula | C28H36FNaO11 |
| Parent Compound | Betamethasone |
| Parent Compound Molecular Formula | C22H29FO5 nih.gov |
| Parent Compound Molecular Weight | 392.5 g/mol nih.gov |
| Conjugate Group | β-D-Glucuronic Acid |
| Salt Form | Sodium Salt |
| Solubility | Expected to be highly soluble in water due to the ionic sodium salt and the polar glucuronic acid moiety. The parent compound, betamethasone, has a water solubility of 66.5 mg/L at 25°C. nih.gov |
Synthesis and Characterization
The synthesis of this compound for use as a reference standard typically involves enzymatic or chemical conjugation of betamethasone with a protected glucuronic acid donor, followed by deprotection and purification. The characterization of the final product is critical to confirm its identity and purity. This is achieved through a combination of analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, confirming the attachment of the glucuronic acid moiety to the betamethasone backbone and its stereochemistry.
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides fragmentation patterns that confirm its identity. High-resolution mass spectrometry is often used to ascertain the elemental composition.
Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) are used to assess the purity of the synthesized compound.
Analytical Methodologies
The detection and quantification of Betamethasone β-D-Glucuronide in biological matrices are primarily accomplished using sophisticated analytical instrumentation.
Chromatographic and Spectrometric Techniques
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of steroid glucuronides in anti-doping and clinical settings. nih.gov This technique offers high sensitivity and selectivity, allowing for the detection of trace amounts of the metabolite in complex biological samples like urine. The chromatographic step separates the analyte of interest from other endogenous and exogenous compounds, while the mass spectrometer provides definitive identification based on its mass-to-charge ratio and fragmentation pattern.
Enzymatic Hydrolysis in Analytical Protocols
In some analytical protocols, a preliminary step of enzymatic hydrolysis is employed. This involves treating the sample with a β-glucuronidase enzyme to cleave the glucuronic acid from the steroid. The released parent steroid (betamethasone) is then extracted and analyzed. This approach can be useful for screening purposes or when a reference standard for the glucuronide is unavailable. However, direct detection of the intact glucuronide is often preferred for its higher specificity.
Properties
CAS No. |
105088-07-1 |
|---|---|
Molecular Formula |
C28H36FNaO11 |
Molecular Weight |
590.573 |
IUPAC Name |
sodium;6-[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C28H37FO11.Na/c1-12-8-16-15-5-4-13-9-14(30)6-7-25(13,2)27(15,29)17(31)10-26(16,3)28(12,38)18(32)11-39-24-21(35)19(33)20(34)22(40-24)23(36)37;/h6-7,9,12,15-17,19-22,24,31,33-35,38H,4-5,8,10-11H2,1-3H3,(H,36,37);/q;+1/p-1/t12-,15-,16-,17-,19?,20?,21?,22?,24?,25-,26-,27-,28-;/m0./s1 |
InChI Key |
ZEFLDBQGUAWYGO-RPQAGTFSSA-M |
SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC5C(C(C(C(O5)C(=O)[O-])O)O)O)O)C)O)F)C.[Na+] |
Synonyms |
(11β,16β)-9-Fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl β-D-Glucopyranosiduronic Acid Sodium Salt; |
Origin of Product |
United States |
Synthetic Methodologies for Betamethasone β D Glucuronide Sodium Salt
Enzymatic Synthesis of Steroid Glucuronides
Enzymatic synthesis offers a powerful alternative to chemical methods, providing high selectivity and efficiency under mild reaction conditions. researchgate.netrsc.org This approach leverages the natural catalytic machinery of enzymes to perform specific chemical transformations, such as the conjugation of glucuronic acid to a steroid.
A significant breakthrough in enzymatic synthesis has been the development of "glucuronylsynthases." acs.org These are engineered enzymes derived from glycosidases, such as E. coli β-glucuronidase (EcGUS). By mutating the catalytic nucleophile of the wild-type enzyme, its hydrolytic activity is knocked out, and it is converted into a synthase. This engineered enzyme can then efficiently catalyze the transfer of a glucuronic acid moiety from an activated donor substrate (like UDP-glucuronic acid or a glucuronyl-fluoride donor) to an acceptor molecule, such as a steroid. acs.org
The key advantages of using a glucuronylsynthase include:
High Stereoselectivity: The enzyme's active site is precisely structured to produce only the β-glucuronide anomer.
Mild Reaction Conditions: Reactions are typically run in aqueous buffers at or near neutral pH and ambient temperature, which preserves the integrity of sensitive molecules.
Simplified Process: It offers a scalable, single-step synthesis of the β-glucuronide without the need for complex protecting group chemistry. acs.org
Other enzymatic systems, such as those using microsomal enzymes from rat or porcine liver, have also been successfully employed for the in vitro synthesis of various steroid glucuronides. nih.govnih.gov
To maximize the efficiency of enzymatic glucuronidation, optimization of various reaction parameters is crucial. acs.orgnih.gov Kinetic studies and experimental design are used to identify the ideal conditions for a given steroid substrate and enzyme system.
Key parameters for optimization include:
pH and Temperature: Enzymes have optimal pH and temperature ranges for activity and stability. For the E. coli glucuronylsynthase, these conditions can be systematically evaluated to maximize reaction rates. acs.org
Co-solvents: Many steroids have poor aqueous solubility. The addition of organic co-solvents (e.g., DMSO, methanol) or detergents can improve the solubility of the steroid acceptor, thereby increasing its availability to the enzyme. acs.org
Research has shown that the structure of the steroid itself influences the reaction yield. A study on anabolic androgenic steroids found that substrates with a 4-ene-3-one system in the A-ring of the steroid nucleus resulted in significantly higher glucuronidation yields (77-78%) compared to other structures (13-28%). nih.gov
| Parameter | Influence on Enzymatic Synthesis | Example of Optimization |
| pH | Affects enzyme catalytic activity and stability. | Optimal pH is determined for each enzyme system; for example, different buffer systems (phosphate, imidazole, acetate) are tested at various pH values. dshs-koeln.de |
| Temperature | Influences reaction rate and enzyme stability. | Incubation temperature is optimized (e.g., 55°C) to balance reaction speed with enzyme longevity. dshs-koeln.de |
| Co-solvents/Detergents | Increases the solubility of hydrophobic steroid substrates. | Judicious choice of co-solvents can ameliorate inhibition effects and improve yields. acs.org |
| Substrate/Donor Concentration | High concentrations can cause substrate or product inhibition. | Kinetic studies are performed to find optimal concentrations that avoid enzyme inhibition. acs.org |
| Enzyme Source/Type | Different enzymes exhibit varying substrate specificity and efficiency. | Comparing enzymes from different sources (e.g., E. coli, rat liver, bovine liver) identifies the most effective catalyst for a specific steroid. nih.govnih.gov |
Purification and Isolation Techniques for Synthetic Betamethasone (B1666872) β-D-Glucuronide Sodium Salt
The purification of Betamethasone β-D-glucuronide sodium salt from a synthetic reaction mixture is crucial to obtain a product of high purity. Due to the polar nature of the glucuronide conjugate, chromatographic techniques are the most effective methods for its isolation.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purification of steroid glucuronides. nih.gov Reversed-phase HPLC, using a C18 or similar column, is often employed. The mobile phase typically consists of a mixture of water (often with a pH modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is gradually increased, allows for the separation of the polar glucuronide from less polar starting materials and byproducts.
Solid-Phase Extraction (SPE) can be utilized as a preliminary purification step to remove salts and other highly polar impurities. nih.gov The crude reaction mixture is passed through an SPE cartridge containing a sorbent that retains the compound of interest, which is then eluted with a suitable solvent.
Column Chromatography using silica gel or other stationary phases can also be employed, particularly for larger-scale purifications. However, the high polarity of glucuronides can sometimes lead to poor separation on standard silica gel. In such cases, reversed-phase column chromatography may be more suitable.
Following chromatographic purification, the isolated product is often obtained as a salt. If necessary, techniques such as lyophilization can be used to remove the solvents and obtain the final product as a solid powder. The purity of the final compound is typically assessed by HPLC and its structure confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
| Technique | Principle | Typical Use |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary and mobile phase | High-resolution purification and analysis |
| Solid-Phase Extraction (SPE) | Selective adsorption and elution | Sample clean-up and pre-concentration |
| Column Chromatography | Separation based on polarity | Preparative scale purification |
| Lyophilization | Freeze-drying | Isolation of solid product from solution |
Enzymatic Glucuronidation Mechanisms Relevant to Betamethasone
Characterization of UDP-Glucuronosyltransferase (UGT) Isoforms Involved in Steroid Glucuronidation
The human UGT superfamily is diverse, with multiple isoforms exhibiting distinct but often overlapping substrate specificities. Several UGT isoforms have been identified as key players in the glucuronidation of steroids. The UGT1A and UGT2B subfamilies are the most significant in drug and endobiotic metabolism. nih.govyoutube.com
While direct kinetic data for betamethasone (B1666872) with specific UGT isoforms is not extensively detailed in publicly available literature, the substrate specificities of several UGTs for other steroids provide valuable insights.
UGT1A1: This isoform is known to glucuronidate a broad range of substrates, including bilirubin (B190676) and various drugs. nih.gov It also demonstrates activity towards estrogens. nih.gov Although its specific role in betamethasone metabolism is not fully characterized, its involvement in steroid glucuronidation is established.
UGT1A8 and UGT1A9: UGT1A9, in particular, is a major hepatic and renal enzyme involved in the glucuronidation of a wide variety of compounds. nih.gov Both UGT1A8 and UGT1A9 have been shown to be involved in the metabolism of certain drugs and endogenous compounds, and their contribution to steroid glucuronidation is an area of ongoing research.
UGT2B7: This is one of the most significant UGT isoforms in drug metabolism and is known to glucuronidate a variety of steroids. youtube.comcriver.com For instance, it is involved in the glucuronidation of morphine at both the 3- and 6-hydroxyl positions. youtube.com Given its broad substrate portfolio that includes steroids, UGT2B7 is a likely candidate for betamethasone glucuronidation.
UGT2B15: This isoform also plays a role in steroid metabolism. nih.gov
The affinity (represented by the Michaelis constant, Km) and catalytic efficiency (Vmax) of these enzymes for betamethasone would determine the rate of its glucuronidation. The formation of estradiol-3-glucuronide, for example, displays atypical kinetics, fitting the Hill equation with a Km(app) of 0.017 mM and a Vmax(app) of 0.4 nmol/mg/min. nih.gov Similar detailed kinetic studies for betamethasone are needed for a complete understanding.
| UGT Isoform | Known Steroid Substrates (Examples) | General Substrate Characteristics |
|---|---|---|
| UGT1A1 | Estrogens, Bilirubin | Broad substrate specificity |
| UGT1A9 | Various drugs and endogenous compounds | Major hepatic and renal enzyme |
| UGT2B7 | Androgens, Estrogens, Morphine | Key enzyme in drug and steroid metabolism |
| UGT2B15 | Androgens | Important for steroid hormone clearance |
UGT enzymes are predominantly located in the endoplasmic reticulum of cells in various tissues. researchgate.net The liver is the primary site of glucuronidation, expressing a wide range of UGT isoforms, including UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, 2B7, and 2B15. nih.gov However, significant UGT activity is also found in extrahepatic tissues such as the kidney, gastrointestinal tract, and lungs. wikipedia.orgnih.gov This widespread distribution suggests that the glucuronidation of betamethasone can occur at multiple sites within the body, contributing to its systemic clearance. For instance, UGT1A9 is highly expressed in both the liver and kidneys, while UGT1A1 is a major hepatic enzyme. nih.gov
Regulation of Glucuronidation Enzyme Expression and Activity
The expression and activity of UGT enzymes are tightly regulated by a complex network of nuclear receptors and signaling pathways, which can be influenced by both endogenous and exogenous factors.
The expression of many UGT genes is regulated at the transcriptional level by nuclear receptors such as the Pregnane (B1235032) X Receptor (PXR) and the Constitutive Androstane (B1237026) Receptor (CAR). nih.govnih.gov These receptors act as xenobiotic sensors, and upon activation by ligands (including various drugs and environmental chemicals), they can induce the expression of phase I and phase II drug-metabolizing enzymes, including UGTs. nih.govnih.gov
Activation of PXR has been shown to induce specific UGT1A isoforms involved in the metabolism of steroids, bilirubin, and carcinogens. nih.gov For example, in transgenic mice expressing a constitutively active form of human PXR, a marked increase in UGT activity towards steroids was observed, leading to enhanced steroid clearance. nih.gov Similarly, CAR is also involved in the regulation of UGT expression. nih.govresearchgate.net This induction mechanism ensures that the body can adapt to chemical insults by upregulating the enzymes necessary for detoxification and elimination. Glucocorticoids themselves can also influence UGT expression, creating a potential feedback loop for their own metabolism.
A wide range of xenobiotics, including pharmaceuticals and environmental pollutants, can modulate UGT activity. nih.govnih.gov Some compounds can act as inducers, increasing the expression of UGT enzymes, while others can act as inhibitors, reducing their activity. nih.gov For instance, certain drugs are known to inhibit specific UGT isoforms, which can lead to drug-drug interactions if co-administered with a drug that is a substrate for that UGT. criver.com
Endogenous compounds can also influence UGT activity. For example, certain fatty acids and their CoA esters have been shown to modulate UGT function. The physiological and pathological concentrations of these endogenous modulators can therefore impact the rate of glucuronidation of substrates like betamethasone.
Metabolic Pathways of Betamethasone Leading to Glucuronide Formation (e.g., 21-glucuronidation)
The chemical structure of betamethasone features several hydroxyl groups that are potential sites for glucuronidation. The primary site of glucuronidation for many corticosteroids is the hydroxyl group at the C21 position. This process, known as 21-O-glucuronidation, results in the formation of a highly water-soluble conjugate.
While the degradation of betamethasone esters has been studied, revealing the formation of betamethasone alcohol as a degradation product, the specific enzymatic pathway leading to the formation of Betamethasone β-D-Glucuronide at the 21-position is a key metabolic step. nih.govresearchgate.netresearchgate.net The resulting glucuronide is then readily eliminated from the body, primarily through the kidneys into the urine. wikipedia.orgwikipedia.org
Analytical Methodologies for Characterization and Quantification of Betamethasone β D Glucuronide Sodium Salt
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the definitive structural elucidation and confirmation of Betamethasone (B1666872) β-D-Glucuronide Sodium Salt. These techniques provide detailed information about the molecular structure, connectivity, and stereochemistry of the compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the complete structural assignment of Betamethasone β-D-Glucuronide Sodium Salt. While specific NMR data for the sodium salt of the glucuronide is not extensively documented in publicly available literature, analysis of the parent compound, Betamethasone, and its isomers provides a foundational understanding of the expected spectral characteristics. researchgate.net
One-dimensional (1D) NMR techniques such as ¹H (proton) and ¹³C (carbon-13) NMR provide primary information on the chemical environment of the individual atoms. For Betamethasone, characteristic signals in the ¹H NMR spectrum would correspond to the steroid backbone and the methyl groups. nih.govchemicalbook.com Similarly, the ¹³C NMR spectrum reveals the carbon framework of the molecule. chemicalbook.comchemicalbook.com
Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms. Techniques such as Correlation Spectroscopy (COSY) are used to identify proton-proton couplings within the spin systems of the steroid and glucuronide moieties. Heteronuclear correlation experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) establish one-bond and multiple-bond correlations between protons and carbons, respectively. These are vital for assigning the quaternary carbons and confirming the linkage of the glucuronic acid to the Betamethasone core. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment provides information on the spatial proximity of protons, which is critical for determining the stereochemistry of the molecule. researchgate.net For instance, NOESY can confirm the β-configuration of the glucuronide linkage and the stereochemistry at the chiral centers of the steroid.
Table 1: Representative NMR Data for Betamethasone (Parent Compound)
| Technique | Observed Chemical Shifts (ppm) and Correlations | Reference |
| ¹H NMR | Characteristic signals for steroidal protons and methyl groups. | nih.govchemicalbook.com |
| ¹³C NMR | Resonances corresponding to the carbon skeleton of Betamethasone. | chemicalbook.comchemicalbook.com |
| 2D-COSY | Correlation cross-peaks indicating H-H couplings within the steroid rings. | researchgate.net |
| 2D-NOESY | Cross-peaks indicating through-space proximity of protons, confirming stereochemistry. | researchgate.net |
| 2D-HETCOR (HMQC/HSQC) | Correlations between directly bonded protons and carbons. | researchgate.net |
Note: Specific chemical shift values for this compound are not available in the cited literature. The table reflects the types of data obtained for the parent compound.
Mass spectrometry (MS) is a key technique for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. researchgate.net
Electron ionization (EI) and electrospray ionization (ESI) are common ionization techniques used for the analysis of corticosteroids. ESI is particularly well-suited for the analysis of the polar and thermally labile glucuronide conjugate. In positive ion mode, the protonated molecule [M+H]⁺ of Betamethasone is observed at m/z 393. scielo.br For Betamethasone β-D-Glucuronide, the protonated molecule would be expected at m/z 569.
Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways of the molecule, which aids in its structural confirmation. Collision-induced dissociation (CID) of the precursor ion generates characteristic product ions. For Betamethasone, a common fragmentation is the loss of water and other neutral fragments from the steroid core. scielo.br The fragmentation of Betamethasone β-D-Glucuronide would be expected to show a characteristic loss of the glucuronic acid moiety (176 Da), resulting in the formation of the Betamethasone aglycone at m/z 393. Further fragmentation of the aglycone would then follow the established pathways for Betamethasone.
Table 2: Mass Spectrometry Data for Betamethasone and its Glucuronide
| Analyte | Ionization Mode | Precursor Ion (m/z) | Major Product Ions (m/z) | Reference |
| Betamethasone | ESI (+) | 393 | 373 | scielo.br |
| Betamethasone β-D-Glucuronide | ESI (+) | 569 (expected) | 393 (loss of glucuronide) |
Note: The data for Betamethasone β-D-Glucuronide is predicted based on the known fragmentation of glucuronide conjugates.
Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and robust technique for the detection and quantification of this compound, particularly in the context of chromatographic analysis. The chromophoric α,β-unsaturated ketone system in the A-ring of the Betamethasone structure is responsible for its UV absorbance.
The UV spectrum of Betamethasone and its derivatives typically exhibits a maximum absorption (λmax) at approximately 240 nm or 254 nm. researchgate.netmerckmillipore.comnih.gov This characteristic absorbance allows for sensitive detection in HPLC-UV systems. While the conjugation of the glucuronic acid at the C21 position is not expected to significantly alter the chromophore, the specific λmax for this compound should be experimentally determined for optimal detection.
Chromatographic Separation Methods
Chromatographic techniques are essential for the separation of this compound from complex mixtures, such as biological matrices or pharmaceutical formulations, and for its subsequent quantification.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity assessment and quantification of Betamethasone and its related compounds. Reversed-phase HPLC (RP-HPLC) is the preferred mode of separation.
A typical RP-HPLC method involves a C18 or C8 stationary phase. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or ammonium (B1175870) formate) and an organic modifier such as acetonitrile (B52724) or methanol. researchgate.netnih.govijpsonline.com Gradient elution is often employed to achieve optimal separation of the parent drug from its more polar metabolites, including the glucuronide conjugate. Detection is commonly performed using a UV detector set at the λmax of the analyte (around 240 nm or 254 nm). researchgate.netmerckmillipore.comnih.gov The method must be validated for linearity, accuracy, precision, specificity, and robustness to ensure reliable quantification.
Table 3: Representative HPLC Conditions for the Analysis of Betamethasone Derivatives
| Parameter | Condition | Reference |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | nih.gov |
| Mobile Phase | Gradient of water/acetonitrile/tetrahydrofuran | nih.gov |
| Flow Rate | 1.0 - 1.5 mL/min | researchgate.netnih.gov |
| Detection | UV at 240 nm or 254 nm | researchgate.netmerckmillipore.comnih.gov |
| Column Temperature | Ambient or controlled (e.g., 40-50 °C) | researchgate.netnih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the powerful separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. This makes it the gold standard for the analysis of this compound in complex biological matrices like plasma and urine. scielo.brresearchgate.netnih.gov
In an LC-MS/MS method, the chromatographic separation is typically performed using a reversed-phase column with a mobile phase compatible with mass spectrometry (e.g., using volatile buffers like ammonium formate). scielo.br Following elution from the column, the analyte is ionized (usually by ESI) and subjected to MS/MS analysis. The use of Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored, provides exceptional selectivity and allows for quantification even at very low concentrations. scielo.brresearchgate.net For Betamethasone β-D-Glucuronide, the MRM transition would likely be from the precursor ion (m/z 569) to a specific product ion, such as the aglycone (m/z 393). The direct quantification of glucuronide metabolites by LC-MS/MS is often preferred over indirect methods that involve enzymatic hydrolysis, as it can be more accurate and selective. researchgate.net
Table 4: Typical LC-MS/MS Parameters for the Analysis of Betamethasone in Biological Samples
| Parameter | Condition | Reference |
| LC Column | Reversed-phase (e.g., C8 or C18) | scielo.brscielo.br |
| Mobile Phase | Methanol/Ammonium formate (B1220265) buffer | scielo.brscielo.br |
| Ionization | Electrospray Ionization (ESI), Positive Mode | scielo.brresearchgate.net |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | scielo.brresearchgate.net |
| MRM Transition (Betamethasone) | 393 > 373 m/z | scielo.br |
Gas Chromatography (GC) Coupled with Pre-analysis Enzymatic Hydrolysis
The analysis of this compound by Gas Chromatography (GC) is not direct due to the compound's high polarity and low volatility, which are inherent properties of glucuronidated molecules. To make the analyte suitable for GC analysis, a critical pre-analysis step involving enzymatic hydrolysis is required. sigmaaldrich.com This process utilizes the enzyme β-glucuronidase to cleave the glucuronic acid moiety from the parent steroid, yielding the free, more volatile betamethasone. sigmaaldrich.comcovachem.com
The hydrolysis reaction is a cornerstone of this analytical approach, routinely employed to prepare samples from biological fluids like urine or plasma for GC-based analysis. sigmaaldrich.comsigmaaldrich.com The efficiency of this cleavage can be influenced by several factors, including the source of the β-glucuronidase enzyme, pH, temperature, and incubation time. nih.govsigmaaldrich.com Enzymes sourced from Helix pomatia, Patella vulgata, and recombinant E. coli are commonly used, each with distinct optimal conditions and efficiencies for hydrolyzing steroid glucuronides. sigmaaldrich.comsigmaaldrich.com For instance, β-glucuronidase from E. coli is noted for its high hydrolytic activity, allowing for rapid reaction times, often completing the hydrolysis of steroid β-glucuronides in as little as 15 to 30 minutes. sigmaaldrich.com
Following hydrolysis, the liberated betamethasone is extracted from the aqueous matrix using a suitable organic solvent. To further enhance its volatility and thermal stability for GC analysis, the extracted betamethasone is typically converted into a less polar derivative, such as a methoxime-trimethylsilyl (MO-TMS) ether derivative. nih.gov The derivatized analyte is then introduced into the GC system, where it is separated from other components before being detected, often by a mass spectrometer (GC-MS). This coupling with mass spectrometry provides high sensitivity and specificity, allowing for the reliable quantification of the original glucuronide conjugate. nih.govnih.gov
| Parameter | Helix pomatia (Type H-1) | E. coli | Patella vulgata (Limpet) | General Considerations |
|---|---|---|---|---|
| Typical Enzyme Load | ≥ 30 units/μL urine nih.gov | Variable, e.g., 10 units/μL urine sigmaaldrich.com | Variable, e.g., 10 units/μL urine sigmaaldrich.com | Must be empirically determined for each analyte and matrix. sigmaaldrich.com |
| Optimal pH | ~5.0-5.5 nih.gov | ~6.0-6.5 sigmaaldrich.com | ~4.5-5.0 | Enzyme activity is significantly reduced outside the optimal pH range. sigmaaldrich.com |
| Incubation Temperature | 37 °C nih.gov | 37 °C or 60 °C sigmaaldrich.comsigmaaldrich.com | 60 °C sigmaaldrich.com | Higher temperatures can increase reaction rate but may also lead to enzyme denaturation over time. sigmaaldrich.com |
| Incubation Time | 4 hours to overnight nih.gov | 15-60 minutes sigmaaldrich.comsigmaaldrich.com | ≥ 1 hour sigmaaldrich.com | Time must be sufficient for complete hydrolysis, which varies by substrate and enzyme. covachem.com |
Application as a Certified Reference Material (CRM) and Analytical Standard
This compound serves as a critical analytical standard and, when produced under appropriate guidelines, as a Certified Reference Material (CRM). pharmaffiliates.comlookchem.com These high-purity materials are indispensable for achieving accurate and reproducible measurements in analytical chemistry. As a reference standard, this compound is used to definitively identify and quantify betamethasone glucuronide in various samples.
The availability of well-characterized reference standards from commercial suppliers and pharmacopeial bodies like the United States Pharmacopeia (USP) is fundamental to regulatory compliance and quality assurance in pharmaceutical analysis. avantorsciences.com These standards act as the benchmark against which analytical results are compared, ensuring that measurements are traceable and comparable across different laboratories and over time. The use of a CRM for this compound underpins the reliability of data generated in anti-doping control, clinical chemistry, and pharmaceutical research.
During the development and validation of analytical methods (AMV), this compound as a reference standard is of paramount importance. lookchem.com New analytical procedures, whether based on LC-MS/MS, GC-MS, or other techniques, must undergo a rigorous validation process to prove they are fit for purpose. researchgate.netnih.gov This validation, often performed according to guidelines from bodies like the International Conference on Harmonisation (ICH), uses the reference standard to establish key performance characteristics. nih.gov
These characteristics include:
Specificity: Ensuring the method can unequivocally assess the analyte in the presence of other components, such as metabolites or matrix interferents.
Linearity: Demonstrating a proportional relationship between the concentration of the analyte and the instrument's response over a defined range. scispace.com
Accuracy: Assessing the closeness of the measured value to the true value, determined by analyzing samples spiked with a known amount of the reference standard.
Precision: Evaluating the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy, respectively. researchgate.netnih.gov
By using this compound, method developers can ensure their assays for quantifying the metabolite are accurate, reliable, and robust. researchgate.netijpsonline.com
| Validation Parameter | Description | Example Acceptance Criterion |
|---|---|---|
| Linearity (r²) | The correlation coefficient of the calibration curve generated from the reference standard. | r² ≥ 0.99 scispace.com |
| Accuracy (% Recovery) | The percentage of the known amount of standard recovered from a spiked sample matrix. | 85% - 115% |
| Precision (% RSD) | The relative standard deviation of replicate measurements. | ≤ 15% researchgate.net |
| Limit of Quantitation (LOQ) | The lowest concentration on the calibration curve that can be quantified reliably. | Signal-to-Noise Ratio ≥ 10 nih.gov |
In a research or routine analytical setting, this compound is used to prepare Quality Control (QC) samples. These QC samples are prepared independently from the calibration standards and are analyzed alongside unknown samples in every analytical run. nih.gov The purpose of QC samples is to monitor the performance of the analytical method on an ongoing basis.
By analyzing QC samples at low, medium, and high concentrations, laboratories can verify the accuracy and precision of the results for each batch of samples. If the measured concentrations of the QC samples fall within predefined acceptance limits, it provides confidence that the analytical system is functioning correctly and that the results for the unknown samples are reliable. nih.gov This practice is essential for maintaining data integrity in long-term studies and in regulated environments.
Isotope Dilution Mass Spectrometry (IDMS) is recognized as a primary ratio method capable of providing results with high accuracy and direct traceability to the International System of Units (SI). nist.govnih.gov This "gold standard" technique is particularly valuable for the definitive quantification of analytes like betamethasone and its glucuronide metabolite. The approach involves adding a known amount of a stable isotope-labeled (SIL) analogue of the analyte to the sample prior to any processing steps. usgs.gov For betamethasone analysis, this would typically be a deuterium- or ¹³C-labeled version of the molecule. nih.gov
The SIL internal standard is chemically identical to the native analyte and thus behaves identically during sample extraction, purification, derivatization, and ionization. usgs.gov Any sample loss or degradation that affects the native analyte will affect the SIL standard to the same extent. The mass spectrometer distinguishes between the native (unlabeled) and the SIL (labeled) forms based on their mass-to-charge (m/z) difference. Quantification is based on measuring the ratio of the instrument response of the native analyte to that of the SIL standard. nih.gov
This ratiometric measurement corrects for variations in sample recovery and matrix effects, leading to exceptional accuracy and precision. usgs.gov IDMS, often coupled with GC-MS or LC-MS/MS, is the preferred method for certifying reference materials and for high-stakes applications requiring the utmost confidence in the quantitative result. nih.govrsc.org
| Compound | Molecular Formula | Molecular Weight (g/mol) | Role in IDMS |
|---|---|---|---|
| Betamethasone | C₂₂H₂₉FO₅ | 392.46 pharmaffiliates.com | Native analyte (post-hydrolysis) |
| Betamethasone-d3 | C₂₂H₂₆D₃FO₅ | 395.48 pharmaffiliates.com | Stable Isotope-Labeled Internal Standard |
| Betamethasone-d5 | C₂₂H₂₄D₅FO₅ | 397.49 pharmaffiliates.com | Stable Isotope-Labeled Internal Standard |
Stability Considerations in Research Applications of Betamethasone β D Glucuronide Sodium Salt
Chemical Stability Studies and Degradation Pathways
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule. biopharminternational.comresearchgate.net While specific degradation pathways for the glucuronide conjugate are not extensively detailed in public literature, studies on the parent molecule, betamethasone (B1666872), and its various esters provide significant insight. The primary degradation reactions for corticosteroids like betamethasone include oxidation and hydrolysis, often influenced by pH, temperature, and solvent polarity. nih.gov For instance, forced degradation of betamethasone sodium phosphate (B84403) under heat stress was found to produce four diastereomers of betamethasone 17-deoxy-20-hydroxy-21-oic acid. nih.gov Similarly, studies on betamethasone dipropionate and valerate (B167501) show degradation via ester migration and hydrolysis, yielding betamethasone alcohol as a final product. nih.govresearchgate.net These findings suggest that the core steroidal structure of the glucuronide conjugate is susceptible to similar degradation patterns, in addition to the cleavage of the glucuronide bond itself.
Environmental factors are critical variables that can compromise the chemical integrity of Betamethasone β-D-Glucuronide Sodium Salt.
Temperature: Thermal stress is a significant factor in the degradation of corticosteroids. nih.gov Studies on related compounds, such as betamethasone sodium phosphate and betamethasone acetate (B1210297), show that elevated temperatures accelerate degradation. For example, while stable at refrigerated and room temperatures, significant degradation of betamethasone acetate (11% decrease) was observed after 70 days at 45°C. nih.gov In contrast, betamethasone sodium phosphate remained stable under the same conditions. nih.gov Thermal degradation studies for drug substances are often conducted at temperatures ranging from 40°C to 80°C. youtube.com Given that the glucuronide moiety can also be subject to hydrolysis, it is crucial to maintain low temperatures during storage to ensure the stability of Betamethasone β-D-Glucuronide.
Light: Photostability studies are a key component of evaluating a compound's stability. youtube.comusp.org For a parenteral formulation containing betamethasone salts, exposure to light was found to have a negligible influence on degradation compared to temperature. nih.gov However, standard practice for reference materials involves protection from light to prevent potential photolytic degradation, and guidelines recommend exposure to a cool white fluorescent lamp and UV light to test for photostability. youtube.com
pH: The pH of a solution can significantly impact the stability of betamethasone and its derivatives. Studies on betamethasone esters show they exhibit maximum stability in a slightly acidic environment, around pH 3.5 to 5.0. nih.govsemanticscholar.org Outside this range, both acid- and base-catalyzed hydrolysis can occur, leading to increased degradation. semanticscholar.org This is a critical consideration for Betamethasone β-D-Glucuronide, as the stability of the glucuronide linkage is also pH-dependent.
Table 1: Summary of Environmental Factor Effects on Related Betamethasone Compounds
| Factor | Condition | Observation on Related Betamethasone Compounds | Implication for Glucuronide Conjugate |
|---|---|---|---|
| Temperature | Accelerated (45°C) | Betamethasone acetate shows significant degradation; Betamethasone sodium phosphate remains stable. nih.gov | High temperatures likely accelerate hydrolysis of the glucuronide bond and degradation of the steroid core. |
| Light | Ambient Light | Negligible effect on the degradation of betamethasone salts in a parenteral mixture. nih.gov | While potentially less critical than temperature, protection from light is a standard precaution for reference materials. |
| pH | Acidic/Alkaline | Maximum stability for betamethasone esters is observed at pH 3.5-5.0; degradation increases outside this range. nih.govsemanticscholar.org | The compound is likely most stable in a slightly acidic buffer; instability is expected at higher or lower pH values due to hydrolysis. |
The cleavage of the glucuronide bond, either through chemical hydrolysis or enzymatic action, is a primary stability concern for this compound.
Hydrolytic Stability: As a glucuronide, the compound is susceptible to hydrolysis, a reaction with water that cleaves the glucuronic acid from the parent betamethasone molecule. This process is often pH-dependent. semanticscholar.orgnih.gov The instability of glucuronide metabolites in liquid biological matrices like plasma and urine is a well-documented challenge in bioanalysis, necessitating immediate sample stabilization to prevent ex vivo breakdown. nih.govnih.gov
Enzymatic Degradation: In biological and analytical settings, the most common degradation pathway is enzymatic hydrolysis catalyzed by β-glucuronidase. sigmaaldrich.comcovachem.com This enzyme is routinely used in drug testing to cleave glucuronide conjugates from metabolites prior to analysis. interchim.fr The efficiency of this enzymatic cleavage is highly dependent on the source of the enzyme, pH, and temperature. For example, β-glucuronidase from E. coli is highly effective at hydrolyzing steroid glucuronides, with optimal activity at a pH of 6.0 to 6.5 and a temperature of 37°C. sigmaaldrich.cominterchim.fr The reaction can be completed rapidly, often within 15 to 30 minutes, due to the high activity of the bacterial enzyme. sigmaaldrich.com
Table 2: Typical Conditions for Enzymatic Hydrolysis of Steroid Glucuronides
| Parameter | Optimal Condition | Source |
|---|---|---|
| Enzyme | β-Glucuronidase (from E. coli or Helix pomatia) | sigmaaldrich.cominterchim.fr |
| pH | 6.0 - 6.5 (for E. coli enzyme) | sigmaaldrich.com |
| Temperature | 37°C | interchim.fr |
| Incubation Time | 15 minutes to 3 hours, depending on enzyme source and substrate concentration | sigmaaldrich.cominterchim.fr |
Long-Term Storage and Handling Protocols for Reference Materials
Proper storage and handling are paramount to maintaining the integrity of this compound when used as a reference material. The goal is to minimize chemical, thermal, and enzymatic degradation over time.
Generic approaches for stabilizing phase II metabolites like glucuronides in liquid matrices involve pH adjustment and temperature control. nih.gov For long-term storage, reference materials are typically stored at low temperatures. Lyophilized (solid powder) forms of enzymes like β-glucuronidase are stable for at least three years when stored at -20°C, while liquid solutions are stable for at least one year at +2°C to +8°C. unitedchem.com By extension, the glucuronide reference material itself should be stored under similar conditions to prevent degradation. Storing the compound as a solid (lyophilized powder) at -20°C or below is the preferred method for long-term stability. If a stock solution is prepared, it should be stored in a suitable buffer at low temperatures (-20°C or -80°C) and used within a validated period. nih.gov
Table 3: Recommended Storage Conditions for Betamethasone β-D-Glucuronide Reference Material
| Form | Storage Temperature | Expected Stability |
|---|---|---|
| Solid (Lyophilized Powder) | -20°C or below | Long-term (years) unitedchem.com |
| Liquid (Stock Solution) | +2°C to +8°C | Short-term |
| Liquid (Stock Solution) | -20°C to -80°C | Mid- to Long-term nih.gov |
Implications of Stability for Experimental Reproducibility and Data Integrity
The stability of a reference standard is a cornerstone of analytical science. If this compound degrades during storage or handling, the concentration of the prepared standard solution will be lower than intended. This has significant consequences for experimental outcomes.
The instability of glucuronide metabolites is a recognized challenge in bioanalysis. nih.gov To mitigate this, stability-indicating analytical methods must be developed and validated. researchgate.net These methods are designed to separate the intact drug or metabolite from any degradants, ensuring that quantification is based solely on the compound of interest. biopharminternational.comresearchgate.net Therefore, understanding and controlling the stability of this compound is not merely a procedural step but a fundamental requirement for generating reproducible and reliable scientific data.
Biochemical and Physiological Roles of Steroid Glucuronides
Role in Steroid Hormone Homeostasis and Elimination
Glucuronidation is a central process in maintaining steroid hormone homeostasis, which is the body's ability to maintain a stable internal environment. cas.cznih.gov It provides a crucial pathway for the inactivation and elimination of potent steroid hormones, thereby preventing their excessive accumulation and activity. xcode.lifecas.cz
The addition of the highly polar glucuronic acid group to a steroid hormone drastically increases its water solubility. nih.gov This transformation is essential because the original, lipophilic steroid hormones can readily cross cell membranes, while their hydrophilic glucuronide conjugates cannot and are effectively trapped for excretion. cas.cznih.gov This process is generally considered irreversible, ensuring the unidirectional clearance of active hormones. cas.cz
The liver is the primary site of steroid glucuronidation, where enzymes like UGT2B7, UGT2B15, and UGT2B17 are particularly important for steroid metabolism. cas.cz Following their formation in the liver and other tissues, steroid glucuronides are actively transported out of cells by transporter proteins such as Multidrug Resistance-Associated Proteins (MRPs) and Breast Cancer Resistance Protein (BCRP). nih.gov These transporters, located on the cell membranes of hepatocytes, enterocytes, and kidney proximal tubule cells, mediate the efflux of glucuronides into the bile or urine for final elimination from the body. nih.govnih.gov For instance, betamethasone (B1666872) is metabolized in the liver into inactive glucuronide metabolites, which are then excreted by the kidneys. glowm.com
This system of enzymatic conjugation and active transport ensures the efficient removal of steroid hormones and their metabolites, playing a vital role in regulating the circulating levels and biological effects of hormones like testosterone, estrogens, and corticosteroids. cas.cznih.govnih.gov Fluctuations in the levels of free steroids and their glucuronide conjugates are indicative of active steroid metabolism, which is an integral part of physiological processes, including embryonic development. nih.gov
Interaction of Steroid Glucuronides with Receptor Systems (e.g., Toll-like Receptor 4 activation by other steroid glucuronides)
Emerging research has revealed that steroid glucuronides are not biologically inert and can interact with specific receptor systems, thereby modulating cellular responses. A significant example of this is the interaction with the innate immune receptor, Toll-like receptor 4 (TLR4). nih.govnih.gov While the parent steroids may not activate this receptor, certain glucuronidated metabolites have been shown to act as TLR4 agonists. nih.gov
Studies have demonstrated that specific steroid hormone glucuronide metabolites can directly activate the TLR4 signaling complex. nih.govnih.gov For example, in-depth research has shown that estradiol-3-glucuronide and estradiol-17-glucuronide can bind to the MD-2 component of the TLR4 receptor complex and trigger TLR4-dependent signaling. nih.gov This activation leads to downstream inflammatory responses, such as enhanced pain signaling. nih.govnih.gov The pro-inflammatory effects were blocked by a TLR4 antagonist, confirming the specific involvement of this receptor. nih.gov
This finding challenges the traditional view of glucuronides as simple inactive waste products. It suggests that the process of metabolic conjugation can produce molecules with novel biological activities. The interaction of steroid glucuronides with TLR4 has implications for understanding conditions where both steroid metabolism and inflammation play a role, such as in certain chronic pain conditions that can be influenced by the menstrual cycle, where estradiol (B170435) metabolites fluctuate. nih.gov In contrast, other neuroactive steroids, such as (3α,5α)-3-hydroxypregnan-20-one (3α,5α-THP), have been shown to inhibit TLR4 signaling by competing with lipopolysaccharide (LPS) for binding to the MD-2 pocket, highlighting the complex and varied interactions of steroids and their metabolites with this receptor system. mdpi.com
Contribution to Endogenous Regulatory Processes
Beyond their role in hormone clearance and unexpected receptor interactions, steroid glucuronides contribute to broader endogenous regulatory processes. The metabolic inactivation of hormones through glucuronidation is itself a fundamental regulatory mechanism. cas.cz By controlling the bioavailability of active steroid hormones, this process influences all the physiological systems that these hormones regulate, from development and metabolism to immune function and stress responses. cas.cznih.gov
The local regulation of steroid levels within specific tissues is a critical aspect of this process. oup.comresearchgate.net Tissues can express steroid-metabolizing enzymes, allowing them to control their internal hormonal environment independently of circulating steroid levels. oup.com This local production and inactivation, including glucuronidation, allow for precise, tissue-specific physiological responses. For example, the ability of various tissues to form glucuronide conjugates from the embryonic stage onwards indicates that steroid metabolism is an integral part of development. nih.gov
Furthermore, the generation of biologically active glucuronides, such as those that activate TLR4, represents a direct contribution to regulatory processes like inflammation and immunity. nih.gov This suggests that the metabolic fate of a steroid hormone can be a key determinant of its ultimate biological effect, extending its influence from classical endocrine signaling to the modulation of the innate immune system. nih.govnih.gov Therefore, the balance between active steroids and their glucuronidated metabolites is a crucial factor in maintaining physiological health and responding to pathological challenges.
Future Directions in Research on Betamethasone β D Glucuronide Sodium Salt
Development of Novel Synthetic Routes with Enhanced Efficiency or Specificity
The availability of pure Betamethasone (B1666872) β-D-Glucuronide is crucial for its use as a reference standard in analytical methods and for in-depth biological studies. Current synthetic strategies for glucuronides can be complex and may lack the desired efficiency and stereoselectivity. Future research is poised to address these challenges through innovative synthetic methodologies.
Chemoenzymatic Synthesis: A promising direction lies in the development of chemoenzymatic synthetic routes. This approach combines the precision of enzymatic catalysis with the versatility of chemical synthesis. researchgate.net Biocatalytic procedures using microorganisms or isolated enzymes can offer an alternative to purely chemical synthesis for creating modified steroids. nih.gov The use of engineered UDP-glucuronosyltransferase (UGT) enzymes could enable the highly specific and efficient glucuronidation of betamethasone at the C21 hydroxyl group. Research into identifying or engineering UGT isoforms with high affinity and turnover rates for betamethasone will be a key focus. For instance, the functional and structural dissection of plant steroid 3-O-glycosyltransferases has facilitated the engineering of enzymes with enhanced sugar donor promiscuity, a strategy that could be adapted for corticosteroid glucuronidation. acs.org
Novel Protecting Groups: A significant hurdle in the chemical synthesis of complex molecules like steroid glucuronides is the need for selective protection and deprotection of various functional groups. nih.gov Future research will likely focus on the development and application of novel protecting groups that are stable under various reaction conditions but can be removed with high selectivity under mild conditions. rsc.orgresearchgate.netnih.gov This would streamline the synthetic process, improve yields, and reduce the formation of unwanted byproducts.
Optimized Reaction Conditions: Further exploration of reaction parameters, such as solvents, catalysts, and temperature, in established synthetic methods like the Koenigs-Knorr reaction, can lead to significant improvements in the yield and purity of Betamethasone β-D-Glucuronide.
Advanced Analytical Techniques for Trace Analysis and Metabolomics
The detection and quantification of Betamethasone β-D-Glucuronide in biological matrices are essential for pharmacokinetic studies, doping control, and understanding the metabolic fate of betamethasone. Future research in this area will focus on enhancing the sensitivity, specificity, and throughput of analytical methods.
High-Resolution Mass Spectrometry: The coupling of ultra-high-performance liquid chromatography (UPLC) with high-resolution mass spectrometry (HRMS), particularly quadrupole time-of-flight (Q-TOF) mass spectrometry, is a powerful tool for metabolomics studies. nih.govresearchgate.net This technology allows for the untargeted analysis of a wide range of metabolites in biological samples, facilitating the discovery of novel betamethasone metabolites in addition to its known glucuronide. nih.gov UPLC-MS/MS methods have already been developed for the quantitative determination of betamethasone and its esters in human plasma. nih.gov
Trace Analysis in Complex Matrices: The development of more sensitive and robust methods for the trace analysis of Betamethasone β-D-Glucuronide in complex biological matrices like urine, plasma, and tissue is a key research direction. researchgate.netnih.govsigmaaldrich.com Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are central to these efforts, offering the necessary selectivity and sensitivity for detecting low concentrations of the metabolite. nih.govresearchgate.net Optimization of sample preparation techniques, including solid-phase extraction and liquid-liquid extraction, will be crucial for removing interfering substances and improving the accuracy of quantification. nih.govnih.gov
Interactive Data Table: Analytical Methods for Steroid Metabolites
| Analytical Technique | Application | Key Advantages |
| UPLC-MS/MS | Quantitative analysis of betamethasone and its metabolites in plasma. nih.gov | High sensitivity, specificity, and rapid analysis time. nih.gov |
| LC-MS/MS | Detection and characterization of betamethasone metabolites in urine for doping control. nih.gov | Ability to identify known and previously unreported metabolites. nih.gov |
| UPLC-Q-TOF-MS | Untargeted metabolomics studies to profile a wide range of metabolites. nih.govresearchgate.net | Comprehensive metabolite profiling and biomarker discovery. nih.gov |
Deeper Elucidation of Glucuronidation Enzyme Kinetics and Regulatory Networks
Glucuronidation is a critical phase II metabolic pathway catalyzed by UGT enzymes. A deeper understanding of the kinetics and regulation of the specific UGT isoforms involved in betamethasone metabolism is a significant area for future research.
Enzyme Kinetics of Specific UGT Isoforms: While it is known that UGT enzymes are responsible for glucuronidation, the specific isoforms that metabolize betamethasone and their kinetic parameters (Km and Vmax) are not yet fully characterized. Future studies will likely involve the use of recombinant human UGTs to pinpoint the key enzymes. For example, studies on morphine glucuronidation have shown that while multiple UGT1A isoforms can catalyze the formation of morphine-3-glucuronide, only UGT2B7 is responsible for forming the 6-glucuronide, and it exhibits atypical kinetics. nih.govnih.govnih.gov Similar detailed kinetic analyses are needed for betamethasone to understand its metabolic profile better. The use of in vitro systems with specific UGT inhibitors can also help in phenotyping the enzymes responsible for betamethasone glucuronidation. nih.gov
Regulatory Networks of UGT Expression: The expression of UGT enzymes is regulated by various nuclear receptors, including the glucocorticoid receptor (GR), pregnane (B1235032) X receptor (PXR), and constitutive androstane (B1237026) receptor (CAR). nih.govnih.gov Research has shown that glucocorticoids like dexamethasone (B1670325) can enhance the expression of UGT1A1, an important enzyme in bilirubin (B190676) and drug metabolism. nih.gov Future investigations should explore how betamethasone itself and its glucuronide metabolite might regulate the expression of UGT genes, potentially leading to auto-induction or feedback inhibition of its own metabolism. Understanding this regulatory network is crucial for predicting drug-drug interactions and individual variability in drug response. nih.gov
Exploration of Specific Biological Interactions of Betamethasone β-D-Glucuronide and Related Steroid Glucuronides
Traditionally, glucuronidation is considered a detoxification pathway that renders compounds more water-soluble and facilitates their excretion, thereby terminating their biological activity. nih.govnih.gov However, emerging evidence suggests that glucuronide metabolites can have their own biological activities or can interact with cellular components, influencing physiological processes.
Interaction with Membrane Transporters: A significant area of future research is the interaction of Betamethasone β-D-Glucuronide with various membrane transporters. Glucuronidated metabolites are often substrates for efflux transporters like the multidrug resistance-associated proteins (MRPs) and influx transporters like the organic anion transporters (OATs). nih.govclinpgx.orgresearchgate.net Studies have shown that glucuronides of nonsteroidal anti-inflammatory drugs can inhibit OAT1 and OAT3. clinpgx.org Investigating whether Betamethasone β-D-Glucuronide is a substrate or inhibitor of these transporters is crucial for understanding its disposition and potential for drug-drug interactions. nih.govnih.gov For example, inhibition of renal OAT3 by a drug could potentially increase the systemic exposure of Betamethasone β-D-Glucuronide. nih.gov
Potential for Biological Activity: While the parent compound, betamethasone, exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR), it is generally assumed that the glucuronide conjugate is inactive. wikipedia.orgfrontiersin.orgyoutube.com However, future studies should not completely rule out the possibility of Betamethasone β-D-Glucuronide having some residual or novel biological activity. This could involve weak interactions with the GR or other nuclear receptors. nih.govnih.gov Research on other steroid conjugates could provide a valuable comparative framework for these investigations.
Q & A
What is the role of Betamethasone β-D-Glucuronide Sodium Salt in enzymatic assays, and how can it be optimized for β-glucuronidase activity studies?
Basic Research Question
this compound (CAS 744161-79-3, C34H45FO13) is a glucuronide conjugate used as a substrate to detect β-glucuronidase activity, an enzyme critical in drug metabolism and microbial identification . Methodologically, it can be incorporated into bacterial culture media (e.g., MOPS or MES buffers) at concentrations of ~100–200 µM, alongside pH-stabilizing agents, to monitor enzymatic cleavage via chromogenic or fluorogenic detection . Optimization involves adjusting substrate concentration, buffer pH (6.1–7.3), and incubation time (12–24 hours) to balance sensitivity and specificity .
How can researchers synthesize and purify this compound, and what are common pitfalls in its preparation?
Advanced Research Question
Synthesis typically involves enzymatic conjugation of betamethasone with UDP-glucuronic acid or chemical methods using alkali metal bases (e.g., sodium hydroxide) in methanol/water mixtures, followed by freeze-drying . A critical step is the removal of sodium-containing byproducts via ion-exchange chromatography. Common pitfalls include incomplete conjugation (resolved via HPLC validation, C18 columns, 0.1% formic acid mobile phase) and salt contamination (addressed by dialysis or lyophilization) . Stability testing under varying temperatures (-20°C to 25°C) is recommended to confirm purity .
What analytical techniques are most effective for quantifying this compound in biological matrices?
Basic Research Question
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative ion mode is the gold standard. For tissue or plasma samples, solid-phase extraction (SPE) using C18 cartridges improves recovery rates (~85–95%) . Calibration curves (1–500 ng/mL) with deuterated internal standards (e.g., Vitamin D3 β-D-Glucuronide-d7) enhance accuracy . Alternative methods include fluorometric assays (ex/em: 360/450 nm) if MS is unavailable .
How does this compound interact with hepatic detoxification pathways, and how can researchers model these interactions in vitro?
Advanced Research Question
This compound is a Phase II metabolite, formed via UDP-glucuronosyltransferase (UGT) enzymes in the liver. To study its role in detoxification, use primary hepatocyte cultures or S9 liver fractions incubated with betamethasone (1–10 µM) and NADPH/UDPGA cofactors . Competitive inhibition assays with other glucuronides (e.g., 4-nitrophenyl-β-D-glucuronide) can identify UGT isoform specificity . Data contradictions may arise from species-specific UGT expression (e.g., human vs. murine models), necessitating cross-validation with siRNA knockdowns .
What are the stability challenges of this compound in long-term studies, and how can they be mitigated?
Advanced Research Question
Degradation occurs via hydrolysis (pH-dependent) and microbial β-glucuronidase activity. For long-term storage, lyophilized samples should be stored at -20°C in anhydrous conditions, with desiccants to prevent moisture uptake . In cell culture, add β-glucuronidase inhibitors (e.g., saccharic acid 1,4-lactone, 1 mM) to media to preserve substrate integrity . Stability assays using accelerated degradation (40°C/75% RH for 14 days) with LC-MS monitoring are recommended for protocol validation .
How can this compound be used to study microbiome-host interactions?
Basic Research Question
In microbiota studies, this compound serves as a probe for bacterial β-glucuronidase activity, which reactivates glucocorticoids in the gut. Methodologically, fecal slurries or anaerobic cultures are incubated with the substrate (125 µM), and cleavage is quantified via fluorescence (ex/em: 360/450 nm) or HPLC . Normalize activity to total protein content (Bradford assay) and compare across treatment groups (e.g., antibiotic vs. control) to assess microbial contribution to drug metabolism .
What are the key considerations for designing dose-response studies using this compound in anti-inflammatory models?
Advanced Research Question
Dose ranges (0.1–10 µM) should account for tissue-specific glucuronidase reactivation rates. In murine models, co-administer with betamethasone (intraperitoneal, 1 mg/kg) to assess systemic vs. localized effects . Confounding factors include endogenous glucocorticoid levels (mitigated by adrenalectomy or dexamethasone suppression). Data normalization to creatinine (urine) or albumin (serum) is critical for pharmacokinetic analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
